molecular formula C13H22N2O3 B061883 Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate CAS No. 169206-67-1

Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate

Cat. No. B061883
M. Wt: 254.33 g/mol
InChI Key: HNMWIKVFYHYBKX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate involves reactions that yield spirocyclic 3-oxotetrahydrofurans with carboand heterocyclic fragments. These compounds are crucial for creating other heterocyclic compounds with potential biological activities. For instance, its reaction with N,N-dimethylformamide dimethyl acetal results in isomeric condensation products due to the presence of an active methylene group (Moskalenko & Boev, 2012).

Molecular Structure Analysis

The molecular structure of tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate and related compounds has been analyzed through various techniques. Crystallographic analysis reveals insights into the supramolecular arrangements based on the substituents on the cyclohexane ring, highlighting the importance of these substituents in forming distinct crystal structures (Graus et al., 2010).

Chemical Reactions and Properties

This compound undergoes various chemical reactions, including condensation reactions with N,N-dimethylformamide dimethyl acetal, producing a mixture of isomeric condensation products. The different solubilities of these products in hexane allow for their separation and isolation (Moskalenko & Boev, 2012). Additionally, the reaction of 6,8-di-tert-butyl-1-oxaspiro[4.5]deca-5,8-diene-2,7-dione with amines results in the formation of quinamines, demonstrating its reactivity and potential for synthesizing diverse chemical structures (Volod’kin, Ershov, & Malysheva, 1985).

Physical Properties Analysis

The physical properties of tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate and its derivatives have been characterized using techniques such as NMR spectroscopy and high-resolution mass spectrometry. These studies provide a comprehensive understanding of the compound's structural features and physical characteristics, enabling further applications in chemical research (Moriguchi et al., 2014).

Chemical Properties Analysis

The chemical properties of tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate, including its reactivity and behavior in chemical reactions, are crucial for its application in synthesizing heterocyclic compounds with potential biological activity. Its reactions with various chemical agents highlight its versatility and potential as a precursor for synthesizing a wide range of biologically active molecules (Moskalenko & Boev, 2012).

Scientific Research Applications

  • Supramolecular Arrangements :

    • Study on derivatives, including a tert-butyl substituted one, revealed insights into their molecular and crystal structures, highlighting the role of substituents in supramolecular arrangements. This research is crucial for understanding the physical and chemical properties of such compounds (Graus et al., 2010).
  • Reactivity and Product Formation :

    • Research on tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate with N,N-dimethylformamide dimethyl acetal indicated the formation of isomeric condensation products. Understanding such reactions is important for synthetic chemistry and potential applications in creating new compounds (Moskalenko & Boev, 2012).
  • Conformational Analysis and Peptide Mimetics :

    • The compound has been used to create spirolactams as conformationally restricted pseudopeptides. Such structures can mimic peptide sequences and have implications in drug design and protein interaction studies (Fernandez et al., 2002).
  • Relative Configuration and NMR Studies :

    • Detailed NMR studies on similar diazaspirodecanes provided insights into the relative configuration and stereochemistry of these molecules. Understanding their configuration is crucial for applications in stereoselective synthesis and medicinal chemistry (Guerrero-Alvarez et al., 2004).
  • Biologically Active Compounds Synthesis :

    • Research into the synthesis of biologically active compounds using tert-butyl 3-oxo-2-azaspiro[4.5]decane-8-carboxylate has been conducted. This includes the development of novel compounds with potential biological activities, which is significant for pharmaceutical applications (Amirani Poor et al., 2018).

Safety And Hazards

I’m sorry, but I couldn’t find specific information on the safety and hazards of Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate.


Future Directions

I’m sorry, but I couldn’t find specific information on the future directions of research or applications for Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate.


Please note that while I strive to provide accurate and up-to-date information, it’s always a good idea to consult a professional or trusted source for specific scientific or medical advice. If you have further questions or need more detailed information, feel free to ask!


properties

IUPAC Name

tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-12(2,3)18-11(17)15-6-4-13(5-7-15)8-10(16)14-9-13/h4-9H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNMWIKVFYHYBKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)NC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70434232
Record name Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70434232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate

CAS RN

169206-67-1
Record name 1,1-Dimethylethyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
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Record name Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
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Synthesis routes and methods

Procedure details

A mixture of tert-butyl 4-(2-ethoxy-2-oxoethyl)-4-(nitromethyl)piperidine-1-carboxylate (330 g, 990 mmol, 1.00 equiv, 99%) and Ni (40 g, 0.15 equiv) in ethanol (1200 mL) was stirred for 24 h under a hydrogen atmosphere at room temperature. The solid was filtered out. The filtrate was concentrated under vacuum. The crude product was purified by re-crystallization from ether to afford the title compound. LC-MS (ES, m/z): 199 [M+H]+; 1H-NMR (400 MHz, CDCl3, ppm): 1.447-1.476(9H, s), 1.597-1.673(4H, m, J=30.4 Hz), 2.235(2H, s), 3.226(2H, s), 3.284-3.348(2H, m, J=25.6 Hz), 3.507-3.567(2H, m, J=24 Hz), 6.048(1H, s).
Quantity
1200 mL
Type
solvent
Reaction Step One
Name
Quantity
40 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
Q Wei, L Mei, Y Yang, H Ma, H Chen, H Zhang… - Bioorganic & medicinal …, 2018 - Elsevier
Acetyl-CoA carboxylase (ACC) catalyzes the rate-determining step in de novo lipogenesis and plays an important role in the regulation of fatty acid oxidation. Therefore, ACC inhibition …
Number of citations: 17 www.sciencedirect.com
W Xu, LE Brown, JA Porco Jr - The Journal of Organic Chemistry, 2021 - ACS Publications
A divergent approach to C–C bond forming macrocycle construction is described. Modular sulfonylhydrazone and derived pyridotriazole substrates with three key building blocks have …
Number of citations: 1 pubs.acs.org

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